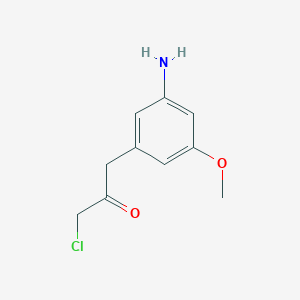
1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one is an organic compound characterized by the presence of an amino group, a methoxy group, and a chloropropanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one typically involves the reaction of 3-amino-5-methoxybenzaldehyde with chloroacetone under basic conditions. The reaction is carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amino group to the carbonyl carbon of chloroacetone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia (NH3), sodium thiolate (NaSR), or sodium alkoxide (NaOR) in polar solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amino, thiol, or alkoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy group can enhance the compound’s binding affinity through hydrophobic interactions. The chloropropanone moiety can act as an electrophile, facilitating covalent modification of nucleophilic residues in the target protein.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Amino-5-methoxyphenyl)-2-propanone: Lacks the chlorine atom, resulting in different reactivity and applications.
1-(3-Amino-4-methoxyphenyl)-3-chloropropan-2-one: The position of the methoxy group is different, affecting its chemical properties and biological activity.
1-(3-Amino-5-methoxyphenyl)-3-bromopropan-2-one:
Uniqueness
1-(3-Amino-5-methoxyphenyl)-3-chloropropan-2-one is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C10H12ClNO2 |
|---|---|
Molekulargewicht |
213.66 g/mol |
IUPAC-Name |
1-(3-amino-5-methoxyphenyl)-3-chloropropan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-14-10-4-7(2-8(12)5-10)3-9(13)6-11/h2,4-5H,3,6,12H2,1H3 |
InChI-Schlüssel |
IIGISGSYUIBZPY-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1)N)CC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




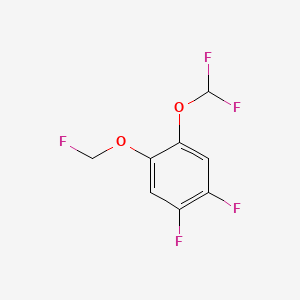
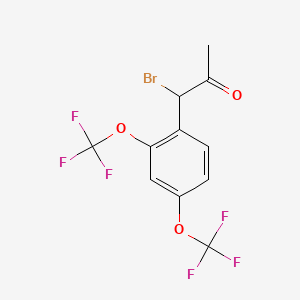
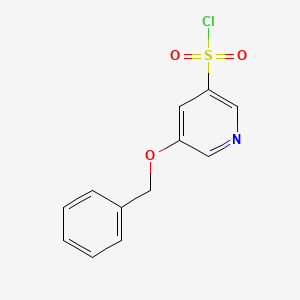

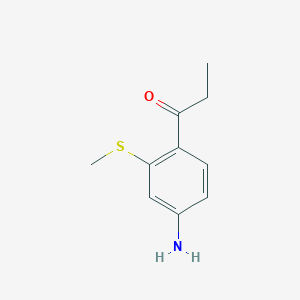

![4-(aminomethyl)-6-nitrobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14056118.png)
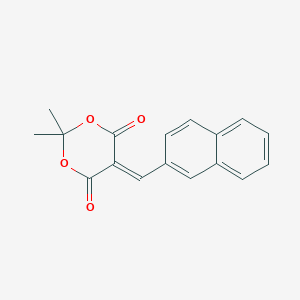
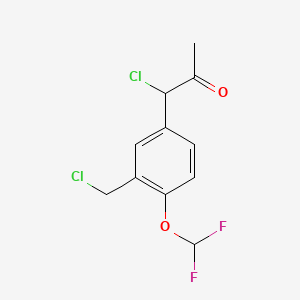
![Hydrazinecarboxamide, 2-[(pentafluorophenyl)methylene]-](/img/structure/B14056129.png)

![(R)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14056146.png)
